

Summary of Prognostic Factors for FTD/TPI in mCRC

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Compound Focus: Trifluridine

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Prognostic Factor Category	Specific Factor	Prognostic Impact on OS	Key Supporting Evidence
Genetic Mutations	KRAS G12 mutation	Reduced OS benefit	Phase 3 RCT (RECOURSE) [1]
	KRAS G13 mutation	Significantly improved OS	Phase 3 RCT (RECOURSE) [1]
Dynamic & Laboratory Biomarkers	High baseline ctDNA ($\geq 5\%$)	Inferior Survival	Observational Study [2]
	Rising ctDNA trajectories	Higher risk of death	Observational Study [2]
	High Neutrophil-Lymphocyte Ratio (NLR)	Shorter PFS (leading to shorter OS)	Retrospective Study [3]
	High ADAR1 protein expression	Longer PFS with FTD/TPI + Bevacizumab	Retrospective Study [3]
Clinical & Treatment Factors	Addition of Bevacizumab	Improved OS vs. FTD/TPI alone	Phase 3 RCT (SUNLIGHT) [3] [4]

Prognostic Factor Category	Specific Factor	Prognostic Impact on OS	Key Supporting Evidence
	Any neutropenia (\geq Grade 1)	Predictor of favorable outcomes	Retrospective Study [5]
	Dose reduction due to toxicity	Associated with higher OS	Real-World Study [6]
	Renal impairment (Ccr < 60 mL/min)	Increased risk of severe neutropenia	Retrospective Study [5]

Detailed Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, the key methodological details from the cited studies are as follows:

1. Genomic Analysis for KRAS Mutations

- **Objective:** To identify codon-specific KRAS mutations as predictive biomarkers for FTD/TPI response [1].
- **Methodology:**
 - **Discovery Cohort:** Whole-genome sequencing was performed on tumor samples from 37 patients with mCRC from the Hartwig Medical Foundation database.
 - **Validation Cohorts:**
 - *Real-world validation:* Targeted sequencing data (from routine diagnostics) of 960 patients with mCRC from 36 centers were analyzed.
 - **Phase 3 Trial Validation:** Codon-specific mutational status was analyzed from 367 patients with KRAS-mutant tumors in the **RECOURSE trial**.
 - **Statistical Analysis:** Multivariate Cox regression for OS, adjusted for sidedness and performance status. A predictive analysis tested the interaction between treatment (FTD/TPI vs. placebo) and KRAS mutation status.

2. Circulating Tumor DNA (ctDNA) Analysis

- **Objective:** To investigate the prognostic role of ctDNA levels before and during treatment with FTD/TPI [2].

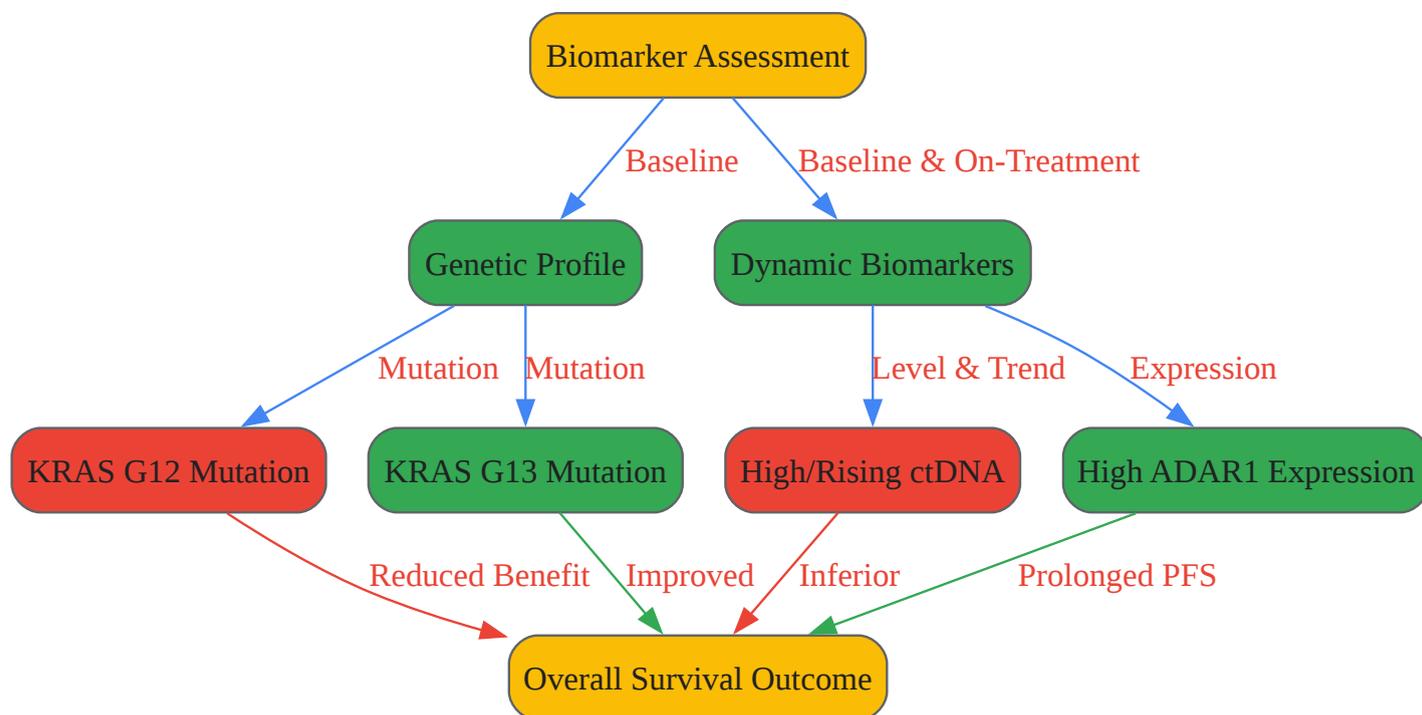
- **Methodology:**

- **Study Design:** A non-interventional, translational biomarker phase II study enrolling 30 patients with mCRC.
- **ctDNA Profiling:** A **77-gene panel** was used for next-generation sequencing. Tumor levels were quantified using **ichorCNA** (based on aneuploidy) and the highest variant allele frequency (VAF).
- **Statistical Analysis:** Uni- and multivariate survival analyses were performed. Longitudinal changes in ctDNA were modeled using **linear mixed models** and **joint models** to correlate tumor level trajectories with survival risk.

3. Immunohistochemical (IHC) Analysis for ADAR1

- **Objective:** To assess ADAR1 protein expression as a predictive marker for response to FTD/TPI plus bevacizumab [3].
- **Methodology:**
 - **Sample Collection:** Formalin-fixed, paraffin-embedded (FFPE) sections from primary CRC tumors of 31 patients.
 - **Staining & Scoring:** Slides were stained with an anti-ADAR1 antibody. Expression was evaluated using the **Immunoreactive Score (IRS)**, calculated as the product of **Staining Intensity (SI: 0-3)** and the **Percentage of Positive Cells (PP: 0-4)**.
 - **Assessment:** The scoring was performed three times by three independent, blinded investigators to ensure accuracy.

The relationships between these key biomarkers and patient survival outcomes can be visualized in the following pathway:



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Interpretation of Key Findings

- **KRAS Codon-Specificity is Critical:** The differential impact of KRAS G12 and G13 mutations underscores that not all RAS mutations are equivalent for FTD/TPI response, a crucial consideration for patient stratification [1].
- **Real-Time Monitoring with ctDNA:** ctDNA trajectories offer a dynamic tool to identify patients unlikely to benefit from treatment early on, potentially sparing them from unnecessary toxicity [2].
- **Combination with Bevacizumab:** The consistent survival benefit of adding bevacizumab to FTD/TPI makes this combination a standard in the refractory setting, as confirmed by the SUNLIGHT trial [3] [4].
- **Management of Adverse Events:** The association between neutropenia and better outcomes suggests it may be a pharmacodynamic marker of effective drug exposure. However, renal impairment requires careful monitoring and potential initial dose adjustment to mitigate the risk of severe neutropenia [5] [6].

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